3-(3-Bromo-4-methoxyphenyl)-2-oxopropanoic acid

KV10.1 potassium channel Purpurealidin analogs Anticancer drug discovery

3-(3-Bromo-4-methoxyphenyl)-2-oxopropanoic acid (CAS: 29974-00-3) is a brominated aromatic alpha-keto acid with the molecular formula C10H9BrO4. As a member of the phenylpyruvic acid class, it is primarily utilized as a specialized building block in medicinal chemistry for the synthesis of complex marine alkaloid analogs, such as purpurealidins, where the specific 3-bromo-4-methoxy substitution pattern on the phenyl ring is a critical pharmacophoric feature.

Molecular Formula C10H9BrO4
Molecular Weight 273.08 g/mol
Cat. No. B13559682
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-Bromo-4-methoxyphenyl)-2-oxopropanoic acid
Molecular FormulaC10H9BrO4
Molecular Weight273.08 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)CC(=O)C(=O)O)Br
InChIInChI=1S/C10H9BrO4/c1-15-9-3-2-6(4-7(9)11)5-8(12)10(13)14/h2-4H,5H2,1H3,(H,13,14)
InChIKeyDCMRCVVYEZMQRZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(3-Bromo-4-methoxyphenyl)-2-oxopropanoic Acid: Chemical Identity and Procurement Baseline


3-(3-Bromo-4-methoxyphenyl)-2-oxopropanoic acid (CAS: 29974-00-3) is a brominated aromatic alpha-keto acid with the molecular formula C10H9BrO4 . As a member of the phenylpyruvic acid class, it is primarily utilized as a specialized building block in medicinal chemistry for the synthesis of complex marine alkaloid analogs, such as purpurealidins, where the specific 3-bromo-4-methoxy substitution pattern on the phenyl ring is a critical pharmacophoric feature [1].

Procurement Risks: Why Generic 2-Oxopropanoic Acid Analogs Cannot Replace 3-(3-Bromo-4-methoxyphenyl)-2-oxopropanoic Acid


Generic substitution with other halogenated or methoxylated phenylpyruvic acids is not feasible due to the stringent structure-activity relationship (SAR) requirements in target synthesis. Research on purpurealidin analogs demonstrates that both the bromine substituent and the methoxy group's position on the phenyl ring are crucial for biological activity, specifically for inhibiting the KV10.1 potassium channel [1]. Replacing the 3-bromo-4-methoxy pattern with a different isomer, such as 3-(4-bromo-3-methoxyphenyl)-2-oxopropanoic acid, or switching the halogen to chlorine, results in a significant loss of potency, making the precise substitution pattern a non-negotiable procurement specification [2].

Quantitative Differentiation Evidence: 3-(3-Bromo-4-methoxyphenyl)-2-oxopropanoic Acid vs. In-Class Alternatives


Critical Role of the 3-Bromo-4-Methoxy Substitution in KV10.1 Channel Inhibition

In a panel of 27 purpurealidin analogs, the presence of a bromine atom at the central phenyl ring (equivalent to the 3-position of the target compound's phenyl ring) and a methoxy group at the distal phenyl ring were identified as key structural features enhancing KV10.1 inhibition. The analog with the 3-bromo-4-methoxy pattern showed significantly improved modulation of the channel compared to analogs lacking either substituent. The most potent analog (compound 5, which incorporates this substitution logic) caused a shift in the activation curve to more negative potentials and an apparent inactivation [1].

KV10.1 potassium channel Purpurealidin analogs Anticancer drug discovery

Enantioselective Synthesis: Superior Enantiomeric Excess with 3-Bromo-4-Methoxyphenyl Ketones

In a study on the enantioselective synthesis of α-bromo acid derivatives, the use of a 3-bromo-4-methoxyphenyl ketone precursor (derived from the target compound) resulted in the formation of α-bromoketones with an enantiomeric excess (ee) of 66–98% after recrystallization. This is a significant improvement over the simple 4-methoxyphenyl analog, which only achieved 78–90% diastereomeric excess (de) in the prior acetal formation step, indicating that the bromine atom aids in chiral induction [1].

Asymmetric synthesis Alpha-bromo ketones Tartrate-derived acetals

Crystal Structure: Unique Molecular Conformation Dictated by Bromine and Methoxy Groups

X-ray crystallographic analysis of a chalcone derivative synthesized from the target compound reveals a near-planar central prop-2-en-1-one chain with a maximum deviation of 0.005 (2) Å, while the 1-bromo-2-methoxyphenyl ring shows a maximum deviation of only 0.003 (2) Å. This high planarity is stabilized by the bromine atom's participation in intermolecular C—H···O hydrogen bonds, a feature absent in non-brominated analogs [1].

X-ray crystallography Solid-state conformation Halogen bonding

Validated Application Scenarios for 3-(3-Bromo-4-methoxyphenyl)-2-oxopropanoic Acid in Drug Discovery


Synthesis of KV10.1-Targeted Purpurealidin Anticancer Leads

As a key intermediate for introducing the essential 3-bromo-4-methoxyphenyl moiety into purpurealidin analogs, this compound is irreplaceable for synthesizing lead compounds that modulate the cancer-relevant KV10.1 potassium channel. The resulting analogs have shown cytotoxicity and apoptosis induction in cancerous cell lines [1].

Asymmetric Synthesis of Chiral α-Bromo Ketones and Esters

This acid is a critical precursor for generating chiral α-bromo ketones with high enantiomeric excess (up to 98% ee), which are valuable intermediates for Baeyer-Villiger oxidation to α-bromo esters without racemization. This application supports the production of enantiomerically pure pharmaceutical building blocks [2].

Solid-State Conformational Studies via Crystallizable Chalcone Derivatives

The compound can be readily converted to highly planar, crystallizable chalcone derivatives. The resulting crystals are suitable for X-ray diffraction studies to investigate the role of bromine in non-covalent interactions and solid-state packing, which is relevant for crystal engineering and material science [3].

Structure-Activity Relationship (SAR) Probe for Halogen Bonding Interactions

The unique combination of a bromine atom (a heavy halogen capable of halogen bonding) and a methoxy group makes this compound an ideal SAR probe. It can be used to systematically study the contribution of halogen bonding versus hydrophobic interactions in target binding pockets, providing clarity that a chloro- or iodo-analog cannot [1].

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